molecular formula C9H14ClNO B1419035 (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride CAS No. 179067-16-4

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride

Cat. No. B1419035
M. Wt: 187.66 g/mol
InChI Key: CFNHOTRIQJZQSP-UHFFFAOYSA-N
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Description

“(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride” is a chemical compound with the molecular formula C9H14ClNO . It is also known as "4-methoxy-2,3-dimethylaniline hydrochloride" . The CAS number for this compound is 179067-16-4 .


Molecular Structure Analysis

The molecular weight of “(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride” is 187.67 . The exact structure of the molecule would require more specific information such as NMR, HPLC, LC-MS, UPLC data .


Physical And Chemical Properties Analysis

“(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride” has a molecular weight of 187.67 . More specific physical and chemical properties such as melting point, boiling point, and density would require additional data .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Synthesis of Amine Derivatives: 4-Aminopyrylium derivatives have been synthesized using secondary amines and related compounds. The reactions with aminopyrylium salts have been extensively studied, highlighting the versatility of these derivatives in chemical synthesis (Allan, Reynolds & Petropoulos, 1972).

Environmental and Biological Applications

  • Soil Metabolism: In soil, compounds like 3-Chloro-4-methoxyaniline, which are structurally related to (4-Methoxy-2,3-dimethylphenyl)amine, show conversion to various other compounds, suggesting environmental transformation processes (Briggs & Ogilvie, 1971).
  • Pharmaceutical Research: Esterase-sensitive pro-prodrugs for amines, such as 4-methoxyaniline amide, have been developed and their stability investigated. This highlights potential pharmaceutical applications (Amsberry, Gerstenberger & Borchardt, 1991).

Industrial and Catalytic Applications

  • Catalysis in Industry: β-Diimine ligands, including derivatives of 2,6-dimethylphenyl)amine, have been utilized in creating complexes for ethylene and propylene oligomerization, indicating their role in industrial catalysis (Rossetto et al., 2015).

Medicinal Chemistry and Drug Design

  • Antimicrobial and Anticoccidial Activity: Compounds synthesized from reactions involving amines, including derivatives of 4-methoxy-2,3-dimethylphenyl)amine, have shown significant antimicrobial and anticoccidial activities, useful in medicinal chemistry (Georgiadis, 1976).

properties

IUPAC Name

4-methoxy-2,3-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-6-7(2)9(11-3)5-4-8(6)10;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNHOTRIQJZQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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